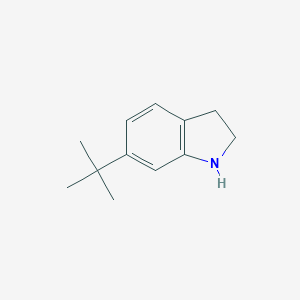

6-(tert-Butyl)indoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-tert-butyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADKCMBPNFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Tert Butyl Indoline and Its Precursors

Classical Indole (B1671886)/Indoline (B122111) Synthesis Adaptations for tert-Butyl Analogs

Traditional methods for indole and indoline synthesis have been adapted to accommodate the sterically demanding tert-butyl group. These adaptations often require modified reaction conditions to achieve satisfactory yields.

Fischer Indole Synthesis Modifications for Indoline Precursors

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com To generate an indoline, a subsequent reduction of the resulting indole is necessary. For the synthesis of 6-(tert-butyl)indoline precursors, the key starting material is (4-(tert-butyl)phenyl)hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole. wikipedia.org The presence of the tert-butyl group on the phenylhydrazine does not fundamentally alter this mechanism but may influence the rate and efficiency of the cyclization step. The resulting 6-(tert-butyl)indole can then be reduced to the corresponding indoline using various reducing agents, such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in

Recent modifications to the Fischer indole synthesis, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org This approach could be particularly useful for accessing precursors to this compound.

Madelung Synthesis and Modern Variants

The Madelung synthesis offers a route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org For the synthesis of a precursor to this compound, the starting material would be an appropriately substituted N-acyl-o-toluidine, such as N-acyl-4-(tert-butyl)-2-methylaniline. The classical conditions, often employing sodium or potassium alkoxides at temperatures between 200–400 °C, are harsh and may not be suitable for substrates with sensitive functional groups. bhu.ac.inwikipedia.org

Modern variations of the Madelung synthesis utilize milder conditions. For instance, the use of organolithium reagents as bases allows the reaction to proceed at lower temperatures, making it more compatible with a broader range of functional groups. bhu.ac.in The Smith-modified Madelung synthesis, which involves the condensation of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, provides another milder pathway to substituted indoles. wikipedia.org

Reissert Indole Synthesis and its Adaptations

The Reissert indole synthesis involves the reaction of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can be subsequently decarboxylated to the parent indole. wikipedia.org To synthesize a 6-(tert-butyl)indole precursor, one would start with 4-(tert-butyl)-1-methyl-2-nitrobenzene.

Advanced Catalytic Approaches for this compound Construction

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic systems, offering milder conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Heteroannulation Strategies (e.g., Larock Indole Synthesis)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgnih.gov This method is highly versatile and can be applied to the synthesis of a wide range of substituted indoles. wikipedia.org For the synthesis of this compound, a suitable starting material would be 4-(tert-butyl)-2-iodoaniline or 4-(tert-butyl)-2-bromoaniline.

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)2, and proceeds via oxidative addition of the o-haloaniline to the palladium center, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to afford the indole product. wikipedia.orgub.edu The regioselectivity of the alkyne insertion is a key aspect of this synthesis, with the bulkier substituent of the alkyne generally ending up at the C2 position of the indole. nih.gov A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been employed to modulate the reactivity and selectivity of the palladium catalyst. nih.govrsc.org The resulting 6-(tert-butyl)indole can then be reduced to the target indoline.

Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope, including the use of o-bromoanilines, which are often more readily available than their iodo counterparts. nih.gov

Copper-Catalyzed Cyclization and Cross-Coupling Methods

Copper catalysis has emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed methods for indoline synthesis often involve intramolecular C-N bond formation. For instance, the copper-catalyzed enantioselective hydroamination of N-aryl-2-allylanilines can produce chiral indolines. nih.gov To synthesize this compound via this approach, one would start with an N-protected 2-allyl-4-(tert-butyl)aniline.

Rhodium-Catalyzed Reactions

Rhodium catalysis has emerged as a powerful tool for the synthesis of indoline derivatives. One notable application is the C(sp2)–H alkoxycarbonylation and acylation of indolines. acs.org In these reactions, anhydrides serve as a safe and easy-to-handle source of the carbonyl group. This method represents an additive- and CO-free carbonylation process, providing a direct route to C7-carbonylated indolines. acs.org For instance, the reaction of 1-(pyrimidin-2-yl)indoline with di-tert-butyl dicarbonate (B1257347) in the presence of a rhodium catalyst, [RhCl(CO)2]2, in acetonitrile (B52724) at 100 °C for 18 hours, yields the corresponding C7-alkoxycarbonylated product in good yield. acs.org The reaction demonstrates broad substrate scope, although steric hindrance from substituents on the indoline ring can affect the reaction's efficiency. acs.org For example, a 6-methyl indoline derivative reacts more sluggishly compared to its 6-fluoro counterpart. acs.org

Furthermore, rhodium(III)-catalyzed synthesis of indoles from N-alkyl anilines and internal alkynes has been achieved at room temperature by employing an in situ generated N-nitroso group as a transient oxidizing directing group. rsc.org This mild reaction condition allows for the synthesis of a wide array of N-alkyl indoles. rsc.org Mechanistic studies suggest that under acidic conditions, the catalyst resting state is generally [RhCp*]2+, and the turnover-limiting step is the C–H activation. acs.org

Table 1: Rhodium-Catalyzed C7-Alkoxycarbonylation of Indolines

| Substrate | Carbonyl Source | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1-(pyrimidin-2-yl)indoline | di-tert-butyl dicarbonate | [RhCl(CO)2]2 | MeCN | 100 | 18 | C7-(tert-butoxycarbonyl)indoline | Good |

| 1-(pyrimidin-2-yl)-6-fluoroindoline | diethyl dicarbonate | [RhCl(CO)2]2 | MeCN | 100 | 18 | C7-ethoxycarbonyl-6-fluoroindoline | High |

| 1-(pyrimidin-2-yl)-6-methylindoline | diethyl dicarbonate | [RhCl(CO)2]2 | MeCN | 100 | 18 | C7-ethoxycarbonyl-6-methylindoline | Sluggish |

Manganese-Catalyzed Approaches

Manganese-catalyzed reactions offer a more sustainable and cost-effective alternative to precious metal catalysis for C-H functionalization. For instance, manganese complexes can catalyze the N-alkylation of aromatic amines with alcohols via a borrowing hydrogen or hydrogen auto-transfer mechanism. beilstein-journals.orgnih.gov These reactions typically employ a manganese precursor, a phosphine (B1218219) ligand, and a base like potassium tert-butoxide at elevated temperatures. beilstein-journals.orgnih.gov This methodology has been successfully applied to the synthesis of indoles through intramolecular reactions. beilstein-journals.orgnih.gov

Manganese-catalyzed C-H functionalization of indoles with alkynes has also been developed to synthesize bis/trisubstituted indoles. rsc.org A typical procedure involves reacting N-2-pyrimidylindole with an alkyne in the presence of MnBr(CO)5, a carboxylic acid, and a base like N,N-diisopropylethylamine (DIPEA) in diethyl ether at 80°C. rsc.org Kinetic isotope effect experiments suggest that the cleavage of the C-H bond is likely the rate-determining step in this transformation. rsc.org

Transition-Metal-Free Synthesis Pathways

The development of transition-metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of indoline and indole derivatives, several metal-free approaches have been established. One such method involves the dearomative nucleophilic addition to indoles using a two-molecule organic photoredox catalyst system. mdpi.com This strategy allows for the synthesis of 2-alkoxyindolines from indoles under mild conditions. mdpi.com

Another notable transition-metal-free approach is the base-promoted homolytic aromatic substitution (HAS) for the coupling of aryl halides with arenes. acs.org This reaction typically uses a strong base like potassium tert-butoxide in the presence of a ligand such as 1,10-phenanthroline. The proposed mechanism involves the generation of an aryl radical via a single-electron transfer (SET) process. acs.org Furthermore, the synthesis of indolo[3,2-b]quinolines can be achieved through a transition-metal-free [3 + 3] annulation of indol-2-ylmethyl carbanions with nitroarenes. beilstein-journals.org This reaction is typically promoted by a base such as triethylamine (B128534) or DBU. beilstein-journals.org

Regioselective Synthetic Routes to this compound

The regioselective synthesis of substituted indolines is crucial for accessing specific isomers with desired biological activities. The presence of a bulky tert-butyl group can significantly direct the outcome of chemical reactions.

Control of Cyclization Regioselectivity

The regioselectivity of cyclization reactions to form the indoline core can be controlled by various factors. In the synthesis of C6-alkylated indoles, a strategy utilizing electronic and steric effects has been developed. rsc.org This method involves an imino exchange and a phosphorus ylide addition to a dearomatized substrate derived from a 2-alkynylaniline. The subsequent intramolecular cyclization, catalyzed by AgOTf, leads to the desired C6-alkylated indole with high regioselectivity. rsc.org The choice of the nitrogen protecting group and the phosphorus ylide is critical for achieving high yields and selectivity. rsc.org

Vinylic halogen substitution has also been shown to control the regioselectivity of sulfonamidyl radical cyclization. researchgate.net For instance, the photolysis of N-(4-halo-4-pentenyl)sulfonamides exclusively affords piperidines via a 6-endo radical cyclization, while N-(5-halo-4-pentenyl)sulfonamides yield pyrrolidines through a 5-exo radical cyclization. researchgate.net

Influence of Steric and Electronic Effects of the tert-Butyl Group on Reaction Outcomes

The bulky tert-butyl group exerts a strong steric influence that can dictate the regioselectivity of a reaction. In the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-iodoaniline and an internal alkyne, the bulky substituent of the alkyne is preferentially located at the 2-position of the resulting indole ring. ub.edu This is attributed to the steric demand of the tert-butyl group, which overrides electronic effects in some cases. ub.edu

The steric hindrance of the tert-butyl group also plays a role in diazo-coupling reactions with indoles. researchgate.net While diazo-coupling typically occurs at the 3-position, the presence of bulky tert-butyl groups can retard the rate-limiting proton removal from the arenium intermediate. researchgate.net In the context of C-H arylation, the use of a bulky di-tert-butyl phosphine oxide directing group on the indole nitrogen has enabled the regioselective C7 arylation. nih.gov The steric hindrance from the di-tert-butyl substituents is believed to limit the interconversion between different reactive intermediates, favoring functionalization at the C7 position. nih.gov

Enantioselective Synthesis Approaches to Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral indolines is of great importance in medicinal chemistry. Asymmetric hydrogenation of indoles represents a direct approach to chiral indolines. For instance, N-tosyl 3-substituted indoles can be hydrogenated with high enantioselectivities (95-98% ee) using a rhodium catalyst with a trans-chelating chiral diphosphine ligand like PhTRAP. acs.org

Chiral phosphoric acids have also been utilized as catalysts for the enantioselective synthesis of axially chiral compounds involving indole derivatives. snnu.edu.cn The catalyst controls the facial selective nucleophilic addition, leading to products with high enantioselectivities. The steric and electronic properties of the substituents on the indole ring, including the tert-butyl group, can be modulated to achieve excellent control over stereoselectivity. snnu.edu.cn Furthermore, copper-catalyzed desymmetrization of meso-cyclobutenes has been reported for the enantioselective synthesis of cyclobutylboronates, which could be potential precursors for chiral indoline derivatives. nih.gov

Table 2: Enantioselective Hydrogenation of 3-Substituted Indoles

| Substrate (N-protecting group) | Substituent at C3 | Catalyst System | Enantiomeric Excess (ee %) |

| N-Tosylindole | Bulky alkyl | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | 95-98 |

| N-Tosylindole | Silyl ether | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | High |

| N-Tosylindole | Ester | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | High |

| N-Tosylindole | Carbamate | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | High |

Synthesis of Specific Precursors and Related tert-Butyl Indole/Indoline Intermediates

The construction of the this compound scaffold relies on the availability of appropriately substituted precursors. The synthesis of these intermediates, particularly tert-butyl substituted isatins and indoles, employs a range of chemical reactions, from classical named reactions to modern catalytic methods.

Preparation of tert-Butyl Substituted Isatins

Isatins (1H-indole-2,3-diones) are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govcalstate.edu The introduction of a bulky tert-butyl group onto the isatin (B1672199) ring presents specific synthetic challenges.

The most traditional method for isatin synthesis is the Sandmeyer process, which involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an oximinoacetanilide intermediate. nih.gov This intermediate is then cyclized in strong acid to yield the isatin. nih.gov However, the efficiency of this classical procedure diminishes significantly when applied to anilines bearing multiple or highly lipophilic substituents, such as the tert-butyl group. For instance, the reaction using 4-n-hexylaniline as a starting material resulted in a very low yield (<5%) of the desired intermediate. nih.gov

To overcome these limitations, alternative methods have been developed. One successful approach involves the coupling of substituted anilines with benzyloxyglyoxylic acid to form benzyloximinoacetanilides. nih.gov These intermediates can then be cyclized to the corresponding isatins. A key example is the synthesis of 5-tert-butylisatin, which serves as a crucial starting material for more complex molecules. researchgate.net The synthesis of 7-bromo-5-tert-butylisatins has been achieved through the bromination of 5-tert-butylisatin with N-bromosuccinimide (NBS). researchgate.net

Another modified approach for challenging substrates, such as the preparation of 5-tritylisatin, utilizes a methyloximinoacetanilide intermediate and polyphosphoric acid (PPA) as the cyclization medium, achieving a 67% yield. nih.gov These modified strategies are essential for producing the tert-butyl substituted isatins required for the synthesis of compounds like this compound.

Table 1: Synthetic Methods for Substituted Isatins

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Aniline | 1. Chloral hydrate, Hydroxylamine, HCl2. H₂SO₄ | Oximinoacetanilide | Substituted Isatin | Variable, low for lipophilic groups | nih.gov |

| Substituted Aniline | Benzyloxyglyoxylic acid, EDAC, HOBt, DIPEA | Benzyloximinoacetanilide | Substituted Isatin | Good | nih.gov |

| 5-tert-Butylisatin | NBS, PEG-400 | - | Bromo-5-tert-butylisatin | - | researchgate.net |

Data compiled from multiple sources.

Synthesis via tert-Butoxide-Mediated Condensation Reactions

A powerful, transition-metal-free method for synthesizing substituted indoles involves a condensation cascade reaction mediated by potassium tert-butoxide (t-BuOK). organic-chemistry.orgnih.govorganic-chemistry.org This approach provides an efficient route to valuable 2-aryl indoles from readily available starting materials. acs.orgresearchgate.net

The reaction utilizes N- or O-benzyl benzaldehydes and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves not only as the solvent but also as a carbon source. organic-chemistry.orgacs.org The process is characterized by its broad functional group tolerance, allowing for the presence of both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde starting material. acs.org This versatility enables the synthesis of a variety of C4, C5, or C6 substituted 3-methyl-2-phenyl indoles in moderate to good yields. acs.org

The proposed mechanism for this transformation involves a sequence of reactions, including a tandem aldol (B89426) reaction, Michael addition, dehydrosulfenylation, and isomerization, all proceeding through an ionic pathway. acs.orgresearchgate.net The use of potassium tert-butoxide as a strong base is crucial for initiating the condensation cascade. organic-chemistry.orgresearchgate.net This methodology represents a significant advancement in indole synthesis, avoiding the need for expensive and toxic transition metal catalysts. organic-chemistry.orgacs.org

Table 2: Scope of tert-Butoxide-Mediated Indole Synthesis

| Aldehyde Substituent | Position of Substituent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Me | C4 | 5-Methyl-3-methyl-2-phenylindole | 76% | acs.org |

| 4-F | C4 | 5-Fluoro-3-methyl-2-phenylindole | 72% | acs.org |

| 4-Cl | C4 | 5-Chloro-3-methyl-2-phenylindole | 75% | acs.org |

| 4-Br | C4 | 5-Bromo-3-methyl-2-phenylindole | 71% | acs.org |

| 5-Me | C5 | 6-Methyl-3-methyl-2-phenylindole | 78% | acs.org |

| 5-Cl | C5 | 6-Chloro-3-methyl-2-phenylindole | 73% | acs.org |

Table adapted from research findings on the synthesis of substituted 2-aryl indoles. acs.org

Application of tert-Butyl Hypochlorite (B82951) in Chlorination Reactions

tert-Butyl hypochlorite (t-BuOCl) has emerged as a versatile and effective reagent for the chlorination of indole and oxindole (B195798) derivatives. mdpi.comnih.gov This reagent allows for the selective synthesis of various chlorinated products under mild conditions, making it a valuable tool in synthetic organic chemistry. nih.govresearchgate.net

The application of t-BuOCl can be tailored to achieve different outcomes by carefully selecting the substrate and reaction conditions. mdpi.comresearchgate.net For example:

Chlorooxidation of indoles: Treatment of indoles with t-BuOCl can lead to the formation of 2-chloro-3-oxindoles. mdpi.comresearchgate.net

Chlorination of 2-oxindoles: Direct chlorination of 2-oxindoles can yield 3,3-dichloro-2-oxindoles. mdpi.comresearchgate.net

Decarboxylative chlorination: Indole-2-carboxylic acids undergo decarboxylative chlorination to produce 2,3-dichloroindoles. mdpi.comnih.gov

This methodology is notable for its tolerance of a wide range of synthetically useful functional groups, including halogens (F, Cl, Br), cyano, nitro, and methoxycarbonyl groups, which remain intact during the reaction. mdpi.com The reactions are typically carried out in solvents like ethyl acetate (B1210297) at moderate temperatures (40-60 °C), highlighting the mildness of the conditions. researchgate.net The ability to controllably synthesize different types of chlorinated indoles and oxindoles makes tert-butyl hypochlorite a highly useful reagent in the preparation of complex heterocyclic structures. mdpi.comcdnsciencepub.com

Table 3: Selective Chlorination of Indole Derivatives using tert-Butyl Hypochlorite

| Substrate Type | Product Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Indoles | 2-Chloro-3-oxindoles | t-BuOCl (2.5 equiv.), EtOAc, 40 °C | Moderate to Excellent | mdpi.comresearchgate.net |

| Indoles | 2,2-Dichloro-3-oxindoles | t-BuOCl (4.0 equiv.), EtOAc, 60 °C | Moderate to Excellent | mdpi.comresearchgate.net |

| 2-Oxindoles | 3,3-Dichloro-2-oxindoles | t-BuOCl, EtOAc | Moderate to Excellent | mdpi.comresearchgate.net |

| Indole-2-carboxylic acids | 2,3-Dichloroindoles | t-BuOCl, EtOAc | Moderate | mdpi.com |

This table summarizes the versatility of tert-butyl hypochlorite in the synthesis of chlorinated indole and oxindole derivatives.

Reactivity and Advanced Functionalization of the 6 Tert Butyl Indoline Core

C-H Functionalization Strategies

Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of the typically less reactive benzene (B151609) core of indoles and indolines. chim.itnih.gov

The selective arylation of the C6 and C7 positions of the indoline (B122111) nucleus is a significant challenge in synthetic chemistry.

The di-tert-butylphosphinoyl (N-P(O)tBu2 or TBPO) group has proven to be a highly effective directing group for achieving regioselectivity in the C-H arylation of indoles. nih.govsemanticscholar.org The steric bulk of this group plays a crucial role in directing functionalization to specific positions. nih.govmdpi.com

For C7 arylation, the large N-P(O)tBu2 group restricts the conformational flexibility of the molecule, favoring a transition state where the palladium catalyst coordinates to the oxygen of the directing group and activates the C7-H bond. nih.govmdpi.com This steric hindrance disfavors the alternative palladacycle formation at the C2 position. nih.govmdpi.com In 2016, a method for the regioselective C7-arylation of N-P(O)tBu2-protected indoles was developed using phenylboronic acid in the presence of a palladium catalyst, yielding the C7-arylated product with high selectivity. nih.govmdpi.com

Conversely, the N-P(O)tBu2 group can also direct arylation to the C6 position. This was first demonstrated in 2016 using diaryliodonium triflates as the arylating agent and a copper catalyst. semanticscholar.org The proposed mechanism involves the formation of a palladacycle at the C7 position, followed by the transfer of the aryl group to the C6 position via a Heck-type transition state. semanticscholar.org The bulky directing group is essential for this selectivity, preventing reactions at other positions. semanticscholar.org This directing group can be conveniently removed after the reaction. nih.govsemanticscholar.orgmdpi.com

Table 1: Regioselective C-H Arylation of N-P(O)tBu2-Indoles

| Position | Arylating Agent | Catalyst | Key Conditions | Yield (%) | Reference |

| C7 | Phenylboronic acid | Pd(OAc)2 | 2-chloropyridine, Cu(OTf)2, Ag2O, CuO, dioxane, 120 °C | 79 | nih.govmdpi.com |

| C6 | Diaryliodonium triflates | CuO | DCE, 80 °C | High | semanticscholar.org |

C-H alkenylation introduces a vinyl group onto the indoline core, providing a versatile handle for further synthetic transformations. Rhodium catalysis has been successfully employed for the C7-alkenylation of indolines. rsc.org The use of a directing group on the nitrogen atom is crucial for achieving high regioselectivity. For instance, the N-pivaloyl group directs the rhodium catalyst to the C7 position, leading to the formation of a six-membered rhodacycle intermediate, which is favored over a five-membered intermediate due to the steric bulk of the tert-butyl group. chim.it

Another approach involves the use of a pyridin-2-yl directing group on the indoline nitrogen. This strategy, coupled with a rhodium catalyst, has been shown to effectively promote C7-alkenylation with various alkenes. rsc.org

Table 2: C-H Alkenylation of 6-(tert-Butyl)indoline Derivatives

| Directing Group | Catalyst System | Alkene Partner | Position | Yield (%) | Reference |

| N-Pivaloyl | [RhCpCl]2, AgNTf2, Cu(OAc)2·H2O | Various olefins | C7 | Good | chim.it |

| N-Pyridin-2-yl | [RhCpCl2]2, Cu(OAc)2 | Styrene | C7 | 94 | rsc.org |

The introduction of alkyl and acyl groups via C-H activation provides direct access to functionalized indolines. Rhodium-catalyzed C-H acylation of indolines has been achieved using carboxylic acid anhydrides as the acyl source. nih.govacs.org This method allows for the synthesis of C7-acylated indolines, including α-branched ketones, which are challenging to prepare using other methods. nih.govacs.org The reaction proceeds efficiently without the need for additional additives. nih.govacs.org

For C-H alkylation, rhodium(II) catalysts have been shown to be effective for the regioselective alkylation of protic indoles with diazo compounds. snnu.edu.cn The regioselectivity is dependent on the substituents on the indole (B1671886) ring. snnu.edu.cn

Table 3: C-H Alkylation and Acylation of Indolines

| Reaction Type | Reagent | Catalyst | Position | Product Type | Yield (%) | Reference |

| Acylation | Acetic anhydride | [Rh(CO)2Cl]2 | C7 | 7-Acylated indoline | Good | nih.govacs.org |

| Acylation | Cyclohexanecarboxylic anhydride | [Rh(CO)2Cl]2 | C7 | α-Branched ketone | 79 | nih.govacs.org |

| Alkylation | Diazo compounds | Rh(II) complexes | C6 | 6-Alkylated indole | Varies | snnu.edu.cn |

The introduction of a phosphonate (B1237965) group can significantly alter the biological activity of a molecule. Palladium-catalyzed C-H phosphonylation of N-P(O)tBu2-protected indoles has been reported to occur at the C4 or C6 position. chim.it The regioselectivity is controlled by the substitution pattern of the indole. When the C4 position is unsubstituted, phosphonylation occurs there. However, if the C4 position is blocked, the reaction proceeds at the C6 position. chim.it This suggests a C7-palladacycle intermediate is involved, with the steric and electronic properties of the phosphinoyl directing group playing a key role in controlling the site of functionalization. chim.it

Electrochemical methods have also been developed for the C-H phosphonylation of heterocycles, offering a metal-free alternative. nih.gov

Table 4: C-H Phosphonylation of N-P(O)tBu2-Protected Indoles

| Substrate | Catalyst | Reagent | Position | Yield (%) | Reference |

| Unsubstituted Indole | Palladium | Phosphites | C4 | Good | chim.it |

| C4-Blocked Indole | Palladium | Phosphites | C6 | Good | chim.it |

Dehydrogenative C-H functionalization, also known as oxidative C-H/C-H coupling, is an atom-economical method for forming new bonds without the need for pre-functionalized starting materials. mdpi.combeilstein-journals.org This approach has been applied to the functionalization of indoles, often catalyzed by palladium. beilstein-journals.org For instance, the intramolecular dehydrogenative coupling of indole-2-carboxamides can lead to the formation of uracil-annulated β-carbolinones in high yields. beilstein-journals.org

Cross-dehydrogenative coupling (CDC) reactions of indoles with various C-H nucleophiles have also been developed, providing access to a diverse range of 2,2-disubstituted indolin-3-ones. mdpi.com

Regioselective C-H Arylation at C7 and C6 Positions

Reactions at the Indoline Nitrogen Atom (N-Functionalization)

The nitrogen atom of the indoline ring is a primary site for chemical modification, enabling the introduction of various substituents that can modulate the molecule's properties.

N-alkylation and N-acylation are fundamental transformations for modifying the indoline nitrogen.

N-Alkylation: The direct alkylation of indoles, the oxidized counterpart of indolines, often requires strong bases to form the indole anion, followed by reaction with an alkylating agent. google.com For instance, N-methylation can be achieved using dimethyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com A new method for the synthesis of indole derivatives with a chiral substituent at the nitrogen involves the direct alkylation of indole derivatives with tert-butyl (2S)-(p-tolylsulfonyloxy)propionate. researchgate.net While direct alkylation can sometimes lead to epimerization, alternative multi-step syntheses can provide the desired products with high enantiomeric purity. researchgate.net

N-Acylation: N-acylation of indolines can be achieved using various acylating agents. For example, 5-methylindoline-2,3-dione can be acylated at the N-1 position with cyclohexanecarbonyl chloride. nih.gov Rhodium-catalyzed acylation of indolines with carboxylic acid anhydrides provides an additive- and CO-free method for synthesizing C7-carbonylated indolines, including the formation of α-branched ketones. acs.org A one-pot direct N-acylation of indazoles with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, which offers high yields and selectivity. researchgate.net

| Reagent/Catalyst | Product Type | Yield | Reference |

| Dimethyl carbonate, DABCO | N-methyl indole | Nearly quantitative | google.com |

| tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate | N-chiral substituted indole | - | researchgate.net |

| Cyclohexanecarbonyl chloride | N-acyl-5-methylindoline-2,3-dione | 55-57% | nih.gov |

| Carboxylic acid anhydrides, [RhCl(CO)2]2 | C7-acyl indolines | Good | acs.org |

| Carboxylic acids, DMAPO/Boc2O | N1-acyl indazoles | High | researchgate.net |

Protecting the indoline nitrogen is a crucial step in many synthetic sequences to control reactivity and achieve regioselectivity.

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the indoline nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org It can be introduced using di-tert-butyl dicarbonate (Boc2O) with a base or a catalyst like iodine. nih.govorganic-chemistry.org The Boc group on N-Boc indoline can direct lithiation to the 2-position. acs.org Removal of the Boc group is typically achieved with acids like trifluoroacetic acid (TFA). nih.gov Interestingly, a novel method for the selective N-Boc deprotection of imidazoles and pyrazoles using NaBH4 in ethanol (B145695) at room temperature leaves the N-Boc group on indoles intact. arkat-usa.org

Triisopropylsilyl (TIPS) Group: The TIPS group is another common protecting group for the indole nitrogen. For example, 4-nitroindole (B16737) can be protected with a TIPS group before further transformations. acs.org Deprotection is typically achieved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). acs.org

Di-tert-butylphosphinoyl (P(O)tBu2) Group: The N-P(O)tBu2 group has been employed as an effective directing group for C-H functionalization of indoles. chim.it For instance, it directs the palladium-catalyzed phosphonylation of indoles to the C4 or C6 position. chim.it

| Protecting Group | Introduction Reagent | Deprotection Reagent | Key Feature | Reference |

| Boc | Di-tert-butyl dicarbonate (Boc2O) | Trifluoroacetic acid (TFA) | Directs lithiation to C2 | nih.govorganic-chemistry.orgacs.org |

| TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetra-n-butylammonium fluoride (TBAF) | Stable under various conditions | acs.org |

| P(O)tBu2 | - | - | Directs C-H functionalization | chim.it |

C-Metallation of Indoline Ring Systems

Metallation of the indoline ring, particularly lithiation, is a powerful tool for introducing substituents at specific carbon atoms. The regioselectivity of this reaction is often controlled by the nature of the N-substituent and the reaction conditions.

The N-tert-butoxycarbonyl (Boc) group is crucial for directing lithiation to the C-7 position of the indoline ring. orgsyn.org This is in contrast to N-Boc-indole, where lithiation occurs at the C-2 position. orgsyn.org The use of sec-butyllithium (B1581126) (s-BuLi) in the presence of (−)-sparteine allows for the asymmetric lithiation of N-Boc indoline at the 2-position, leading to the formation of 2-substituted N-Boc indolines with high enantiomeric ratios. acs.org

Furthermore, cyclolithiation of o-bromo-N,N-diallylanilines with t-BuLi provides a versatile route to 3-substituted indolines. sci-hub.se The intermediate 3-(lithiomethyl)indolines can be trapped with various electrophiles. sci-hub.se

| N-Substituent | Lithiating Agent | Position of Lithiation | Reference |

| Boc | sec-BuLi/TMEDA | C-7 | orgsyn.org |

| Boc | sec-BuLi/(−)-sparteine | C-2 (asymmetric) | acs.org |

| Allyl (from o-bromo-N,N-diallylaniline) | t-BuLi | C-3 (via cyclolithiation) | sci-hub.se |

Oxidative Transformations of this compound to Indole Derivatives

The oxidation of indolines to their corresponding indoles is a common and important transformation. A variety of oxidizing agents can be employed for this purpose.

A transition-metal/quinone complex has been shown to be an effective catalyst for the aerobic dehydrogenation of indolines to indoles. organic-chemistry.org Copper-catalyzed dehydrogenation using oxygen as the oxidant can also be employed, with the reaction proceeding at room temperature in the presence of TEMPO as an additive. organic-chemistry.org Praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles also provides a mild method for this transformation. organic-chemistry.org

tert-Butyl hypochlorite (B82951) (tBuOCl) has been used as a versatile reagent for the chlorooxidation of indoles, leading to various chlorinated oxindole (B195798) and indole derivatives. mdpi.com However, electron-donating groups on the benzene ring of the indole can hinder this reaction. mdpi.com

| Oxidizing System | Product Type | Key Feature | Reference |

| Transition-metal/quinone complex, O2 | Indole | Aerobic dehydrogenation | organic-chemistry.org |

| Cu catalyst, O2, TEMPO | Indole | Room temperature reaction | organic-chemistry.org |

| Pr catalyst, O2 | Indole | Mild reaction conditions | organic-chemistry.org |

| tert-Butyl hypochlorite (tBuOCl) | Chlorinated oxindoles/indoles | Versatile chlorooxidation | mdpi.com |

Azidation Reactions of Indoline Scaffolds

The introduction of an azide (B81097) group onto the indoline scaffold provides a versatile handle for further chemical modifications, such as cycloadditions and reductions to amines.

The direct azidation of indoles can be achieved using various methods. One approach involves the use of iodine-based reagents. For example, the combination of PhIO and NaN3 can lead to the diazidation of indoles. mdpi.com Another method utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) to generate an azide radical from NaN3 for the azidative spirocyclization of 3-substituted indoles. mdpi.com

Site- and enantioselective manganese-catalyzed benzylic C–H azidation of indolines has also been reported, offering a direct route to chiral azidoindolines. acs.org

| Azidating Agent/System | Position of Azidation | Key Feature | Reference |

| PhIO, NaN3 | C2, C3 | Direct diazidation | mdpi.com |

| Ceric ammonium nitrate (CAN), NaN3 | C2 (spirocyclization) | Azide radical generation | mdpi.com |

| Mn catalyst, azido (B1232118) source | Benzylic C-H | Site- and enantioselective | acs.org |

Reactions Involving the tert-Butyl Group: Stereoelectronic Effects and Transformations

The tert-butyl group at the 6-position of the indoline ring exerts significant stereoelectronic effects that influence the reactivity of the entire molecule.

The bulky nature of the tert-butyl group can create steric hindrance, which can affect the accessibility of adjacent reactive sites. For example, in phenols, an ortho-tert-butyl group can impede the attack of oxygen molecules, thereby conferring antioxidant properties. researchgate.net While direct transformations of the tert-butyl group on the indoline ring are not commonly reported, its electronic effect as a σ-donor can influence the electron density of the aromatic ring. sit.edu.cn

In some reactions, the tert-butyl group can be eliminated. For instance, during the reaction of certain indoline derivatives with o-quinones, the formation of some products involves the elimination of a tert-butyl group. acs.org

Derivatization and Structural Diversification of 6 Tert Butyl Indoline Frameworks

Synthesis of Indoline-6-Sulfonamide (B1419461) Derivatives

The synthesis of indoline-6-sulfonamide derivatives represents a significant area of research. A general and effective method involves a two-step process starting from a substituted indoline (B122111). The initial step is the reaction with chlorosulfonic acid, which introduces a sulfonyl chloride group onto the indoline ring. This intermediate is then reacted with a variety of primary or secondary amines in the presence of a base like triethylamine (B128534) to yield the desired sulfonamide derivatives. nih.gov

For instance, the reaction of N-acetyl-5-bromoindoline with chlorosulfonic acid yields the corresponding sulfonyl chloride. Subsequent reaction of this intermediate with various amines provides a library of N-substituted 5-bromoindoline-6-sulfonamides. nih.gov This method has been utilized to prepare a range of derivatives, including those with isobutyl, cyclohexyl, benzyl, and tert-butyl substituents on the sulfonamide nitrogen. nih.gov The introduction of polar functionalities, such as esters, has also been explored to modify the properties of these compounds. nih.gov

| Starting Material | Reagents | Product | Reference |

| N-acetyl-5-bromoindoline | 1. Chlorosulfonic acid 2. Amine, Triethylamine | N-substituted 5-bromoindoline-6-sulfonamide | nih.gov |

| 5-Haloindoline | 1. Chlorosulfonic acid 2. Primary/Secondary Alkyl Amine, Triethylamine, (DMAP for secondary amines) | 5-Halo-indoline-6-sulfonamide | nih.gov |

Incorporation into Fused Heterocyclic Systems

The 6-(tert-butyl)indoline framework can be elaborated into more complex fused heterocyclic systems, significantly expanding its structural diversity and potential utility.

Formation ofresearchgate.netresearchgate.netresearchgate.nettriazino[5,6-b]indole Systems

A notable transformation involves the condensation of 5-tert-butylisatin, a derivative of this compound, with thiosemicarbazide. This reaction leads to the formation of 8-(tert-butyl)-5H- researchgate.netresearchgate.netresearchgate.nettriazino[5,6-b]indole-3-thiol derivatives. researchgate.net The synthesis of these structurally novel compounds introduces a tert-butyl group into the researchgate.netresearchgate.netresearchgate.nettriazino[5,6-b]indole system for the first time. researchgate.net Further modifications can be achieved through reactions with various reagents. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the 3-thioxo group to a 3-hydrazino group, which can then be used to build even more complex fused systems. ijarse.com

| Reactants | Product | Reference |

| 5-tert-Butylisatin, Thiosemicarbazide | 8-(tert-butyl)-5H- researchgate.netresearchgate.netresearchgate.nettriazino[5,6-b]indole-3-thiol | researchgate.net |

| Substituted Indole-2,3-dione, Thiosemicarbazide, K2CO3 | Substituted 3-thioxo-1,2,4-triazino(5,6-b)indole | ijarse.com |

Synthesis of Indolo[2,3-b]quinoxaline Derivatives

The condensation of 5-tert-butylisatin with benzene-1,2-diamine provides a direct route to 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. researchgate.net This reaction has been instrumental in the synthesis of a series of novel compounds within this class. researchgate.net The resulting indolo[2,3-b]quinoxaline scaffold has been further functionalized, for example, by introducing a 2-methoxyethyl group, to create materials with specific electronic properties. acs.org

| Reactants | Product | Reference |

| 5-tert-Butylisatin, Benzene-1,2-diamine | 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline | researchgate.net |

| 5-tert-butylindoline-2,3-dione, Benzene-1,2-diamine | 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline | researchgate.net |

Construction of Indoline Fused Diazepines

Indole-fused 1,4-diazepines can be synthesized through a copper-catalyzed domino three-component coupling-indole formation-N-arylation reaction under microwave irradiation. researchgate.net Another approach involves a photoredox-catalyzed cascade reaction where a phenacyl radical, generated from α-acetoxy acetophenone, adds to a derivative of 2-(indol-1-yl)aniline, followed by cyclodehydration to yield indole-fused benzodiazepines. rsc.org These methods provide access to complex polycyclic structures containing the indoline core fused to a seven-membered diazepine (B8756704) ring. jst.go.jpnih.govunimi.it

| Method | Starting Materials | Product | Reference |

| Copper-catalyzed domino reaction | 2-Ethynylanilines, Aldehydes, Secondary amines | Indole-fused 1,4-diazepines | researchgate.net |

| Photoredox-catalyzed cascade reaction | N-indolyl phenylacrylamides, Aroyl chlorides | researchgate.netresearchgate.netdiazepino[1,7-a]indol-6(7H)-ones | unimi.it |

Spiro-Compound Formation Involving the Indoline Core

The indoline framework is a valuable building block for the synthesis of spiro-compounds, where one atom is common to two rings. These complex three-dimensional structures are of significant interest in medicinal chemistry. The synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives has been achieved through methods like dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. nih.gov Another strategy involves the reaction of isatins with various partners. For instance, the reaction of isatylidene malononitriles with bis-chalcones, catalyzed by tri(n-butyl)phosphine, affords functionalized spiro[cyclohexane-1,3'-indolines]. researchgate.net Furthermore, a gold-catalyzed reaction of Ugi-adducts can lead to the formation of polycyclic spirocyclic indoles. rsc.org

| Reaction Type | Reactants | Product | Reference |

| Dianion alkylation and cyclization | Ethyl 2-oxindoline-5-carboxylate | Spiro[indoline-3,4'-piperidine] derivatives | nih.gov |

| Phosphine-catalyzed domino annulation | Isatylidene malononitriles, Bis-chalcones | Spiro[cyclohexane-1,3'-indolines] | researchgate.net |

| Gold-catalyzed cyclization | Ugi-adducts | Polycyclic spirocyclic indoles | rsc.org |

Preparation of Poly-Functionalized Derivatives

The this compound scaffold can be adorned with multiple functional groups to create highly substituted derivatives. One approach is the p-TsOH-catalyzed Diels–Alder reaction of 3-(indol-3-yl)maleimides with chalcones, followed by dehydrogenation, to produce polyfunctionalized pyrrolo[3,4-c]carbazoles. beilstein-journals.org Similarly, a one-pot reaction of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones with chalcones or benzylideneacetone (B49655) in the presence of p-TsOH and DDQ results in polyfunctionalized carbazoles. beilstein-journals.org Zinc(II)-catalyzed divergent synthesis through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes also provides a route to functionalized polycyclic indolines. polimi.it

| Reaction | Starting Materials | Product | Reference |

| Diels-Alder Reaction | 3-(Indol-3-yl)maleimides, Chalcones | Polyfunctionalized pyrrolo[3,4-c]carbazoles | beilstein-journals.org |

| One-pot Reaction | 3-(Indol-3-yl)-1,3-diphenylpropan-1-ones, Chalcones/Benzylideneacetone | Polyfunctionalized carbazoles | beilstein-journals.org |

| Zinc(II)-catalyzed Cycloaddition | Indoles, 1,2-Diaza-1,3-dienes | Functionalized polycyclic indolines | polimi.it |

Advanced Spectroscopic Characterization Methodologies for 6 Tert Butyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 6-(tert-butyl)indoline. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the indoline (B122111) ring, the N-H proton, and the protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal information about the neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the carbons of the tert-butyl group, the methylene carbons of the indoline ring, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the tert-butyl and the amino substituents on the benzene (B151609) ring.

| ¹H NMR Data | |

| Assignment | Chemical Shift (ppm) |

| tert-Butyl (9H, s) | ~1.3 |

| C3-H₂ (2H, t) | ~3.0 |

| C2-H₂ (2H, t) | ~3.5 |

| N-H (1H, br s) | Variable |

| Aromatic H (3H, m) | ~6.7-7.2 |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (ppm) |

| C(CH₃)₃ | ~31.5 |

| C(CH₃)₃ | ~34.0 |

| C3 | ~30.0 |

| C2 | ~47.0 |

| Aromatic CH | ~110-125 |

| Aromatic C | ~140-150 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring, alkyl groups, and the C-N bond. The stretching vibration of the N-H bond in the secondary amine of the indoline ring typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and methylene groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

| IR Absorption Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

For this compound (C₁₂H₁₇N), the molecular ion peak [M]⁺ in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 175.27 g/mol ) nih.gov. The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group to form a [M-57]⁺ ion.

| Mass Spectrometry Data | |

| Ion | m/z (Expected) |

| [M]⁺ | 175 |

| [M-CH₃]⁺ | 160 |

| [M-C₄H₉]⁺ | 118 |

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition as C₁₂H₁₇N.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can provide precise bond lengths, bond angles, and conformational details.

To date, a specific single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, analysis of related indoline structures suggests that the five-membered ring of the indoline core would adopt a slightly puckered conformation. The tert-butyl group would be situated on the benzene ring, and its C-C bond lengths and angles would be consistent with standard values for sp³-hybridized carbon atoms. A crystallographic study would definitively establish the planarity of the aromatic ring and the precise geometry of the entire molecule.

Computational and Theoretical Investigations of 6 Tert Butyl Indoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to molecules to predict their geometric and electronic properties. Studies on various indole (B1671886) derivatives often utilize DFT for these purposes. researchgate.nettandfonline.comdergipark.org.trtandfonline.comukm.mytandfonline.comnih.goveurjchem.comnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For related indole compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.comtandfonline.com This analysis provides insight into the molecule's structural parameters.

Electronic structure analysis delves into the arrangement and energies of electrons within the molecule. While no specific data exists for 6-(tert-Butyl)indoline, studies on analogous compounds have successfully used DFT to model their electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter used to gauge molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. eurjchem.com

For various substituted indoles and other organic compounds, FMO analysis has been performed using DFT calculations to understand their reactivity. researchgate.netdergipark.org.treurjchem.com For instance, in a study on a different tert-butyl-containing biphenyl (B1667301) compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a high level of reactivity. eurjchem.com However, no such calculations have been published for this compound.

Interactive Data Table: Illustrative FMO Data for a Related Compound (Note: This data is for 4-(tert-butyl)-4-nitro-1,1-biphenyl and is provided for illustrative purposes only, as no data is available for this compound). eurjchem.com

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.97 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.netdergipark.org.tr They help identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule, which is critical for predicting how it will interact with other molecules and its potential role in chemical reactions. researchgate.net MEP analysis has been conducted for several complex indole derivatives to understand their chemical properties. researchgate.nettandfonline.comdergipark.org.trtandfonline.com For example, in studies of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, MEP analysis was used to reveal the physicochemical properties of the compound. tandfonline.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov They provide detailed information about the conformational flexibility and stability of molecules and can be used to explore how a ligand interacts with a protein binding site. nih.gov MD simulations have been applied to understand the binding of indole-based inhibitors to biological targets like enzymes. nih.gov For example, MD simulations were used to investigate the stability of interactions between certain indole derivatives and glycogen (B147801) phosphorylase (GP) isozymes. nih.gov There are no published MD simulation studies specifically investigating the conformational stability or interactions of this compound.

Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Interactive Data Table: Illustrative Hirshfeld Surface Contact Contributions (Note: This data is for 1-(4-methylbenzyl)indoline-2,3-dione and is provided for illustrative purposes only, as no data is available for this compound). nih.gov

| Interaction Type | Contribution (%) |

| H···H | 43.0 |

| H···C/C···H | 25.0 |

| H···O/O···H | 22.8 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, which involves mapping the energy landscape of a chemical reaction, including the identification of transition states. DFT calculations are commonly used to model the structures and energies of reactants, products, intermediates, and transition states. This allows chemists to understand the feasibility of a proposed mechanism and the origins of selectivity. acs.orgacs.org For instance, DFT has been used to study the mechanism of cycloaddition reactions involving indoles acs.org and to understand the selectivities of nucleophilic additions to indolynes. acs.org Plausible reaction mechanisms for the synthesis of various indole derivatives have also been proposed based on experimental outcomes and computational insights. mdpi.com No specific computational studies on the reaction mechanisms or transition states involving this compound were found in the reviewed literature.

Quantum Chemical Studies and Vibrational Analyses

Quantum chemical studies, particularly those employing density functional theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of heterocyclic compounds. While specific computational and vibrational analysis studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on closely related indole derivatives and molecules containing the tert-butyl functional group. These studies provide a robust framework for predicting the molecular geometry, vibrational frequencies, and electronic characteristics of this compound.

Theoretical investigations of similar molecules are often conducted using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for achieving a balance between computational cost and accuracy. core.ac.uknih.gov Such calculations typically begin with the optimization of the molecular geometry to find the lowest energy conformation. Subsequent frequency calculations at the same level of theory not only confirm that the optimized structure is a true minimum on the potential energy surface but also provide theoretical vibrational spectra (FT-IR and FT-Raman).

The vibrational modes identified through these calculations are assigned based on the potential energy distribution (PED). This analysis allows for a detailed understanding of the contributions of different internal coordinates (bond stretching, angle bending, and torsions) to each normal mode of vibration.

Vibrational Spectroscopy Analysis

The vibrational spectrum of this compound can be predicted by analogy with related compounds. The indoline (B122111) ring system and the tert-butyl group each have characteristic vibrational frequencies.

Indoline Ring Vibrations: The vibrational modes of the indoline ring are expected to be similar to those of indole and its derivatives. These include N-H stretching, C-H stretching and bending, and ring stretching and deformation modes. The N-H stretching vibration in indoline derivatives typically appears as a sharp band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. mdpi.com The C-C stretching vibrations within the aromatic ring are expected in the 1400-1625 cm⁻¹ range. scialert.net

Tert-Butyl Group Vibrations: The tert-butyl group introduces a set of characteristic vibrations. The symmetric and asymmetric stretching modes of the C-H bonds in the methyl groups are anticipated in the 2800-3000 cm⁻¹ region. core.ac.uk The bending vibrations of the methyl groups (scissoring, rocking, and wagging) typically appear in the 1300-1470 cm⁻¹ range. The C-C stretching of the tert-butyl skeleton is also expected to contribute to the spectrum.

A hypothetical assignment of the prominent vibrational modes for this compound, based on data from related molecules, is presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching of the N-H bond in the indoline ring |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2960 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group and the pyrrolidine (B122466) ring |

| C=C Ring Stretch | 1620 - 1450 | Stretching vibrations of the carbon-carbon bonds in the benzene ring |

| CH₂ Scissoring | ~1460 | Bending vibration of the CH₂ groups in the pyrrolidine ring |

| CH₃ Bending | 1470 - 1365 | Asymmetric and symmetric bending of the methyl groups in the tert-butyl substituent |

| C-N Stretch | 1340 - 1200 | Stretching of the C-N bond in the indoline ring |

| Aromatic C-H in-plane bend | 1300 - 1000 | In-plane bending of C-H bonds on the benzene ring |

| Aromatic C-H out-of-plane bend | 900 - 675 | Out-of-plane bending of C-H bonds on the benzene ring, characteristic of substitution pattern |

This table is a hypothetical representation based on characteristic group frequencies and data from related compounds.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. For indole derivatives, the HOMO is typically localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, represents the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. In the case of this compound, the electron-donating nature of the tert-butyl group would be expected to raise the energy of the HOMO, potentially influencing the molecule's reactivity.

Applications in Advanced Organic Synthesis and Methodology Development

Building Block in Total Synthesis of Complex Natural Products and Analogues

The 6-(tert-butyl)indoline moiety serves as a crucial building block in the total synthesis of intricate natural products and their analogues. The tert-butyl group, due to its steric bulk, can direct the regioselectivity of subsequent reactions and enhance the stability of the molecule. Its presence can also influence the biological activity of the final product.

The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole ring system, a common core in many natural products. mdpi.comrsc.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.com For instance, the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has been achieved through the Fischer indole synthesis by reacting cycloheptanone (B156872) with (4-tert-butylphenyl)hydrazine (B1362237) hydrochloride. mdpi.com This highlights how a substituted phenylhydrazine can be used to introduce the tert-butyl group at a specific position on the resulting indole ring.

Development of Novel Synthetic Methodologies and Reagents

The unique electronic and steric properties of this compound and its derivatives have spurred the development of new synthetic methodologies. These methods often focus on the efficient and selective functionalization of the indole core.

One significant area of development is in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at various positions of the indole ring. smolecule.com The presence of a tert-butyl group can influence the reactivity of the indole nucleus in these transformations.

Another innovative approach involves 6π-electrocyclic ring closures of trienecarbamates to construct the indole framework from acyclic precursors. nih.govpsu.edu This method offers a way to build highly substituted indoles that may be difficult to access through traditional methods like the Fischer indole synthesis. nih.govpsu.edu The strategy involves a Stille coupling to form a key C(3a)-C(7a) bond, followed by an electrocyclic ring closure. nih.gov The incorporation of a tert-butyl group into the acyclic precursor would allow for the synthesis of this compound derivatives.

Furthermore, new methods for the de novo assembly of indole-fused polyheterocycles have been developed using palladium catalysis. nih.gov These methods often start with functionalized anilines, and the tert-butyl group can be pre-installed on the aniline (B41778) starting material to direct the cyclization and influence the properties of the final polyheterocyclic system.

Role in Catalysis (e.g., Ligand Design, Organocatalysis)

The this compound scaffold and its derivatives have found significant applications in the field of catalysis, particularly in the design of ligands for metal-based catalysts and in the development of organocatalysts. The tert-butyl group plays a crucial role in tuning the steric and electronic environment of the catalytic center, thereby influencing the activity, selectivity, and stability of the catalyst.

In the realm of metal-based catalysis, ligands incorporating the this compound framework have been designed for various transformations. For instance, bis-cyclometalated iridium(III) complexes bearing 6-tert-butyl-2-phenyl-2H-indazole ligands have been synthesized and utilized as chiral-at-iridium catalysts. nih.govrsc.org The tert-butyl group on the indazole ligand extends into the catalyst's active site, providing the necessary steric bulk to achieve high levels of asymmetric induction in reactions such as the enantioselective conjugate addition of indoles to α,β-unsaturated 2-acyl imidazoles. nih.govrsc.org

The design of these catalysts often involves a chiral-auxiliary-mediated approach to obtain single enantiomers of the metal complex. nih.gov The steric hindrance provided by the tert-butyl group is a key design element for creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity. rsc.org

Beyond being part of a ligand, simple amines like tert-butylamine (B42293) can also act as bifunctional additives in catalysis, serving as both a base and a ligand. In nickel-catalyzed photoredox reactions, tert-butylamine has been shown to be effective for C-O and C-N bond-forming reactions. acs.org While this is not a direct use of this compound, it highlights the utility of the tert-butyl motif in facilitating catalytic transformations.

Strategic Intermediate for Structure-Activity Relationship (SAR) Studies in Related Compounds

The this compound core serves as a valuable strategic intermediate for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the indoline (B122111) ring while keeping the 6-tert-butyl group constant, researchers can probe the influence of different functional groups on the biological activity of a series of compounds.

For example, in the development of antiviral agents, specifically inhibitors of the Flavivirus NS2B-NS3 protease, a series of indole-containing compounds were synthesized for SAR studies. nih.gov Compounds bearing a 4-tert-butylphenyl group at the 6-position of the indole ring were found to be more favorable for inhibitory activity. nih.gov This indicates the importance of the bulky tert-butyl group at this position for effective binding to the target enzyme.

Similarly, in the discovery of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies were performed on a series of bisindole compounds. nih.govacs.org The synthesis of these compounds often involves the use of intermediates like tert-butyl 6-bromo-1H-indole-1-carboxylate, which allows for the introduction of various substituents at the 6-position via cross-coupling reactions. nih.govacs.org The tert-butyl protecting group on the indole nitrogen is also a common feature in these synthetic routes.

Furthermore, in the optimization of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, the tert-butyl moiety on an indoline scaffold was structurally modified to understand its role in the compound's activity. acs.org These studies are crucial for optimizing the potency and selectivity of drug candidates.

The following table summarizes some of the compounds related to this compound that have been utilized in SAR studies:

| Compound Name | Application in SAR Studies | Reference |

| 6-(4-(tert-butyl)phenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide Hydrochloride | Inhibition of Flavivirus NS2B-NS3 protease | nih.gov |

| tert-Butyl 6-Bromo-3-[(m-methoxycarbonylphenyl)methyl]-1H-indole-1-carboxylate | Synthesis of HIV-1 fusion inhibitors | nih.govacs.org |

| (2′S) and (2′R)-tert-Butyl (3-(1-(cyclohexanecarbonyl)-5-methyl-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)propyl)carbamate | Development of dual 5-LOX/sEH inhibitors | acs.org |

Q & A

Q. How can researchers determine the structural integrity of 6-(tert-Butyl)indoline using spectroscopic methods?

Q. What are the recommended protocols for synthesizing this compound with high yield?

Optimize reaction conditions (temperature, catalyst, solvent) using a design of experiments (DoE) approach. For example, use Pd-catalyzed cross-coupling for functionalization or reductive amination for indoline ring formation. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm yield gravimetrically .

Q. How should preliminary toxicity assessments for this compound be designed?

Conduct in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) and in vivo acute toxicity studies in rodent models (OECD Guideline 423). Use dose-ranging studies to establish LD and NOAEL (No Observed Adverse Effect Level). Include positive and negative controls to validate assay reliability .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization of this compound derivatives be resolved?

Address discrepancies (e.g., unexpected NMR splitting or HRMS adducts) by:

- Repeating experiments under controlled conditions (dry solvents, inert atmosphere).

- Using 2D NMR (COSY, HSQC) to assign overlapping signals.

- Investigating potential tautomerism or dynamic effects via variable-temperature NMR.

- Cross-referencing with X-ray crystallography if crystalline derivatives are available .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

Screen chiral catalysts (e.g., BINOL-derived phosphoric acids or transition-metal complexes) in asymmetric hydrogenation or cyclization reactions. Use kinetic resolution or enzymatic catalysis (e.g., lipases) for chiral center formation. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (molecular docking) can predict catalyst-substrate interactions .

Q. How should researchers design a mechanistic study to investigate the biological activity of this compound?

- Hypothesis-Driven Approach: Identify targets (e.g., enzyme inhibition, receptor binding) via molecular docking or literature mining.

- Experimental Design: Use siRNA knockdown/CRISPR-Cas9 to validate target relevance in cellular models.

- Data Analysis: Apply statistical methods (ANOVA, dose-response curves) and pathway analysis tools (KEGG, STRING) to link activity to signaling networks. Include negative controls and replicate experiments to ensure robustness .

Data Analysis & Reporting

Q. What are the best practices for presenting contradictory results in pharmacological studies of this compound?

- Contextualize Findings: Compare results with prior studies (e.g., differences in cell lines, assay conditions).

- Statistical Rigor: Use meta-analysis or sensitivity analysis to identify outliers.

- Transparency: Report raw data in supplementary materials and detail limitations (e.g., bioavailability in vitro vs. in vivo) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Detailed Documentation: Specify exact reagent grades, equipment (e.g., microwave reactor settings), and purification steps.

- Open Data: Share spectral raw files (NMR, MS) in public repositories.

- Collaborative Validation: Partner with independent labs to replicate key findings .

Methodological Challenges

Q. What approaches mitigate challenges in scaling up this compound synthesis?

Q. How should researchers address low bioavailability in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.